N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a benzodioxin ring fused with a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate acylating agents under controlled conditions. One common method involves the use of benzenesulfonyl chloride in the presence of a base such as sodium carbonate to yield the intermediate sulfonamide, which is then further reacted with various alkyl or aryl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the benzodioxin ring and to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodioxin derivatives .
Scientific Research Applications
N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include inhibition of folic acid synthesis in bacteria or disruption of cell cycle processes in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler analog with similar structural features but lacking the dimethoxyphenyl group.
2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: A compound with additional functional groups that confer different properties.
Uniqueness
N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE is unique due to its combination of the benzodioxin ring and the dimethoxyphenyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H21NO5 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H21NO5/c1-22-15-8-7-13(9-18(15)23-2)10-19(21)20-11-14-12-24-16-5-3-4-6-17(16)25-14/h3-9,14H,10-12H2,1-2H3,(H,20,21) |
InChI Key |
WZWNFJFHJBTUGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2COC3=CC=CC=C3O2)OC |
Origin of Product |
United States |
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